N-hydroxy-4-{imidazo[1,2-a]pyridin-2-yl}benzene-1-carboximidamide
CAS No.:
Cat. No.: VC15763667
Molecular Formula: C14H12N4O
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.
![N-hydroxy-4-{imidazo[1,2-a]pyridin-2-yl}benzene-1-carboximidamide -](/images/structure/VC15763667.png)
Specification
Molecular Formula | C14H12N4O |
---|---|
Molecular Weight | 252.27 g/mol |
IUPAC Name | N'-hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide |
Standard InChI | InChI=1S/C14H12N4O/c15-14(17-19)11-6-4-10(5-7-11)12-9-18-8-2-1-3-13(18)16-12/h1-9,19H,(H2,15,17) |
Standard InChI Key | QQUKDLULKUBANP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C(=NO)N |
Introduction
Structural and Physicochemical Properties
The compound features a benzocarboximidamide scaffold substituted with an imidazo[1,2-a]pyridine moiety at the para position and an N-hydroxy group (Figure 1). This arrangement confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets. Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 252.27 g/mol |
IUPAC Name | N'-hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide |
Hydrogen Bond Donors | 2 (N–H and O–H groups) |
Hydrogen Bond Acceptors | 4 (imidazole N, carbonyl O) |
The imidazopyridine ring system contributes to π-π stacking interactions, while the hydroxamic acid group enhances metal-binding capacity—a feature critical for inhibiting metalloenzymes like histone deacetylases (HDACs) .
Biological Activities and Mechanistic Insights
Antimicrobial Activity
Imidazopyridines disrupt microbial biofilms and efflux pumps. For instance, analogs with lipophilic substituents show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans. The hydroxamic acid group may enhance permeability across bacterial membranes.
Research Gaps and Future Directions
Current literature lacks in vivo data and toxicity profiles for this compound. Priority research areas include:
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Structure-Activity Relationship (SAR) Studies: Modifying the imidazopyridine substituents to optimize bioavailability and target selectivity.
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HDAC Isoform Specificity: Assessing inhibition kinetics against HDAC1 vs. HDAC6 to minimize off-target effects .
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Combination Therapies: Evaluating synergies with checkpoint inhibitors or DNA-damaging agents.
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